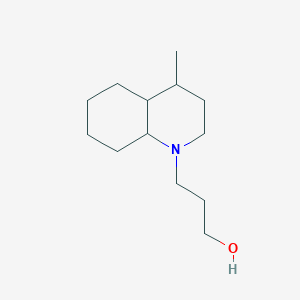

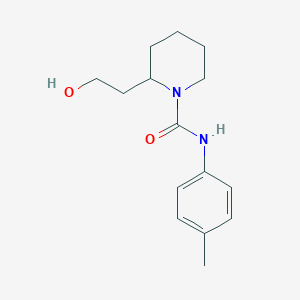

![molecular formula C17H21NO2 B7571181 3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)

3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopamine-producing neurons in the brain. This property has made it a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons.

Mecanismo De Acción

MPTP is metabolized in the brain to a compound called MPP+, which is toxic to dopamine-producing neurons. MPP+ is taken up by these neurons via the dopamine transporter, where it inhibits mitochondrial respiration and causes oxidative stress, ultimately leading to cell death.

Biochemical and Physiological Effects:

The primary effect of MPTP is the selective destruction of dopamine-producing neurons in the brain. This leads to a depletion of dopamine levels, which is the underlying cause of the motor symptoms seen in Parkinson's disease. In addition, MPTP has been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using MPTP in lab experiments is its ability to create an animal model of Parkinson's disease that closely mimics the human condition. This allows researchers to study the disease in a controlled setting and to test potential treatments. However, there are also limitations to the use of MPTP, such as the fact that it only targets dopamine-producing neurons and does not replicate all aspects of Parkinson's disease. In addition, the effects of MPTP can be variable depending on the species and strain of animal used.

Direcciones Futuras

There are several future directions for research on MPTP and Parkinson's disease. One area of focus is the development of new treatments that can slow or halt the neurodegenerative process. Another area of interest is the identification of biomarkers that can be used to diagnose Parkinson's disease at an earlier stage. Additionally, there is ongoing research into the underlying mechanisms of the disease, such as the role of oxidative stress and inflammation in the neurodegenerative process. Overall, MPTP remains a valuable tool in the study of Parkinson's disease and is likely to continue to be used in scientific research for years to come.

Métodos De Síntesis

MPTP can be synthesized by the reaction of 2-methylphenylmagnesium bromide with 3-(2-methoxyethoxy)aniline, followed by oxidation with potassium permanganate. The resulting compound is then reduced with sodium borohydride to yield MPTP.

Aplicaciones Científicas De Investigación

MPTP has been used extensively in scientific research to create animal models of Parkinson's disease. When administered to animals, MPTP selectively damages dopamine-producing neurons in the brain, leading to symptoms that are similar to those seen in Parkinson's disease patients. This has allowed researchers to study the underlying mechanisms of the disease and to develop new treatments.

Propiedades

IUPAC Name |

3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-14-6-3-4-7-15(14)13-18-16-8-5-9-17(12-16)20-11-10-19-2/h3-9,12,18H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYAPVYYZOUIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2=CC(=CC=C2)OCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine](/img/structure/B7571111.png)

![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)

![2-Methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7571135.png)

![N-[(3,4-difluorophenyl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B7571140.png)

![2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7571157.png)

![5-(6-Methylpyridin-2-yl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7571175.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)